N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C17H15ClF3NO2. This compound is characterized by the presence of a benzamide core substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group and a trifluoromethyl group. It is a white crystalline solid that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)-2-methoxyethanol.
Amidation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)benzamide: Similar structure but lacks the 2-(2-chlorophenyl)-2-methoxyethyl group.
N-(2-chlorophenyl)benzamide: Lacks the trifluoromethyl group and the methoxyethyl substitution.
N-(2-methoxyethyl)benzamide: Lacks the trifluoromethyl and chlorophenyl groups.
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the 2-(2-chlorophenyl)-2-methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-24-15(12-7-3-5-9-14(12)18)10-22-16(23)11-6-2-4-8-13(11)17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWCZSYYFCLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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